N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine
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Overview
Description
N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties . The specific structure of this compound incorporates an ethyl group, a chromen-2-one moiety, and a glycylglycine residue, making it a unique and potentially valuable compound for various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine typically involves the reaction of 4-ethyl-2-oxo-2H-chromen-7-ol with an appropriate acylating agent, followed by coupling with glycylglycine. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the acylation and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine can undergo various chemical reactions, including:
Oxidation: The chromen-2-one moiety can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acyl and chromen-2-one positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of functionalized coumarin derivatives .
Scientific Research Applications
N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine involves its interaction with specific molecular targets and pathways. The chromen-2-one moiety is known to inhibit enzymes such as bacterial DNA gyrase, which is essential for bacterial replication. Additionally, the compound may interact with cellular signaling pathways involved in inflammation and cell proliferation, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine
- N-{[(4-chloro-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine
- N-{[(4-fluoro-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine
Uniqueness
N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine is unique due to the presence of the ethyl group at the 4-position of the chromen-2-one moiety. This structural feature may influence its biological activity and chemical reactivity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C17H18N2O7 |
---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
2-[[2-[[2-(4-ethyl-2-oxochromen-7-yl)oxyacetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C17H18N2O7/c1-2-10-5-17(24)26-13-6-11(3-4-12(10)13)25-9-15(21)18-7-14(20)19-8-16(22)23/h3-6H,2,7-9H2,1H3,(H,18,21)(H,19,20)(H,22,23) |
InChI Key |
AQPOBTITDHZFIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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